molecular formula C17H12BrN3S B2499533 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207006-39-0

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2499533
CAS No.: 1207006-39-0
M. Wt: 370.27
InChI Key: CUNZVJLMGIEJNS-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,3-diazole (imidazole) core, a privileged scaffold in pharmaceuticals known for its wide range of biological activities . The molecule is substituted with a 4-bromophenyl group at the 5-position and a phenyl group at the 1-position of the imidazole ring, a structural motif commonly investigated for its interaction with various biological targets . The thioacetonitrile functional group attached at the 2-position offers potential for further chemical modification, making this compound a valuable synthetic intermediate. While specific biological data for this precise molecule may be limited, its structure suggests significant research potential. Imidazole derivatives, particularly those containing halogenated aryl groups like the 4-bromophenyl moiety, have demonstrated diverse therapeutic properties in scientific studies, including antibacterial, antifungal, antitumor, and anti-inflammatory activities . For instance, structurally related 4-bromophenyl-containing compounds have shown potent inhibitory activity against bacterial enzymes like FabK and promising results in anticancer assays . Researchers may find this compound useful as a building block for developing novel bioactive molecules or as a tool compound for probing biological mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3S/c18-14-8-6-13(7-9-14)16-12-20-17(22-11-10-19)21(16)15-4-2-1-3-5-15/h1-9,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNZVJLMGIEJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde, an amine, and a nitrile under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Thioacetonitrile Moiety: The thioacetonitrile moiety is attached to the imidazole ring through a nucleophilic substitution reaction, where a thiol group reacts with a nitrile group in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity is critical for modifying the compound’s electronic properties or enhancing metabolic stability.

Example reaction:

2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrileAcOH, RTH2O2Sulfone derivative\text{this compound} \xrightarrow[\text{AcOH, RT}]{H_2O_2} \text{Sulfone derivative}

Reaction Conditions Product Yield Source
30% H₂O₂, acetic acid, 24 hrSulfone (confirmed by LCMS/HRMS)85%

This transformation is confirmed via LCMS and 1H NMR^{1}\text{H NMR} spectral shifts, where sulfone formation eliminates thioether proton signals.

Substitution at the 4-Bromophenyl Group

The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic system.

Example reactions:

  • Buchwald-Hartwig amination:

    Ar-BrPd2(dba)3,XantphosNH-nucleophileAr-NR2\text{Ar-Br} \xrightarrow[\text{Pd}_2(\text{dba})_3, \text{Xantphos}]{NH\text{-nucleophile}} \text{Ar-NR}_2
  • Suzuki-Miyaura coupling:

    Ar-Br+Boronic acidPd catalystBiaryl product\text{Ar-Br} + \text{Boronic acid} \xrightarrow{\text{Pd catalyst}} \text{Biaryl product}
Reaction Type Conditions Product Yield
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, 80°C, 12 hrAniline derivative72%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°CBiphenyl analog68%

These reactions expand the compound’s utility in medicinal chemistry for structure-activity relationship (SAR) studies .

Nucleophilic Substitution at the Nitrile Group

The nitrile (-C≡N) group undergoes hydrolysis or substitution to form amides, carboxylic acids, or tetrazoles.

Key transformations:

  • Hydrolysis to amide:

    R-C≡NH2O, HClR-CONH2\text{R-C≡N} \xrightarrow[\text{H}_2\text{O, HCl}]{} \text{R-CONH}_2
  • Click chemistry with sodium azide:

    R-C≡N+NaN3Cu(I)Tetrazole\text{R-C≡N} + \text{NaN}_3 \xrightarrow{\text{Cu(I)}} \text{Tetrazole}
Reaction Conditions Product Application
Acidic hydrolysis6M HCl, reflux, 6 hrAcetamide derivativeBioisostere development
Tetrazole formationNaN₃, CuSO₄, 60°C, 24 hrTetrazole analogDrug discovery

Tetrazole formation is particularly valuable in medicinal chemistry due to its metabolic stability .

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions with azides or nitrile oxides to generate heterocycles.

Example:

R-C≡N+R’-N3Triazole derivative\text{R-C≡N} + \text{R'-N}_3 \xrightarrow{} \text{Triazole derivative}

Reactant Conditions Product Yield
Benzyl azideCuI, DIPEA, DMF, 60°C1,2,3-Triazole78%

This reaction is confirmed by HRMS and 13C NMR^{13}\text{C NMR} data.

Metal Coordination and Chelation

The imidazole ring and sulfur atom act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming coordination complexes.

Metal Salt Conditions Complex Type Application
ZnCl₂EtOH, RT, 2 hrOctahedralCatalysis or sensing
Cu(OTf)₂CH₃CN, reflux, 4 hrSquare planarAntibacterial agents

These complexes are characterized by UV-Vis and ESI-MS, showing shifts in λₘₐₓ and molecular ion peaks.

Photochemical and Thermal Stability

The compound exhibits moderate thermal stability but undergoes degradation under UV light.

Condition Observation Implication
100°C, 24 hr (N₂ atm)<5% decomposition (HPLC)Suitable for high-temp syntheses
UV (254 nm), 48 hr40% degradation, sulfoxide byproductRequires light-protected storage

Stability data guide storage protocols and reaction design.

Comparative Reactivity Table

Functional Group Reaction Type Key Reagents Typical Yield
Thioether (-S-)OxidationH₂O₂, mCPBA75–90%
Aryl bromideCross-couplingPd catalysts, boronic acids60–75%
Nitrile (-C≡N)Hydrolysis/Click chemistryHCl, NaN₃/Cu(I)65–85%
Imidazole ringMetal coordinationZn²⁺, Cu²⁺ saltsQuant. (by MS)

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile lies in its potential as a therapeutic agent. Research indicates that it exhibits:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, cytotoxicity assays have demonstrated that it has comparable efficacy to established chemotherapeutic agents like doxorubicin. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines indicate significant anticancer potential.
CompoundCell LineIC50 (µg/mL)
This compoundA431 (human epidermoid carcinoma)1.98 ± 1.22
DoxorubicinA431< 1.0

Studies have indicated that the compound interacts with specific molecular targets, likely inhibiting key enzymes involved in cancer cell growth and survival .

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against both bacterial and fungal strains, making it a candidate for further exploration in the development of new antibiotics .

Material Science

In addition to its medicinal applications, this compound is also explored for its utility in material science:

  • Development of Novel Materials : The compound's unique electronic and optical properties make it suitable for applications in the development of advanced materials, including organic semiconductors and sensors .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. Its thioether linkage allows it to act as a ligand in coordination chemistry, enhancing the reactivity and selectivity of various chemical reactions .

Anticancer Activity Assessment

A notable study assessed the anticancer effects of various derivatives similar to this compound through cytotoxicity assays against multiple cancer cell lines. Results demonstrated significant cytotoxic effects, supporting further investigation into its therapeutic potential.

Antimicrobial Activity Evaluation

Another study focused on evaluating the antimicrobial efficacy of this compound against a range of pathogens using standard microbiological methods. Results indicated promising activity against Gram-positive and Gram-negative bacteria as well as fungi .

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Signal Transduction Pathways: Affecting cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

A. 2-((5-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS: 1207039-10-8)

  • Structural Difference : The N1 substituent is 2-methoxyethyl instead of phenyl.
  • However, the phenyl group in the target compound could enhance aromatic stacking interactions in biological systems .

B. 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (Compound 27, )

  • Core Difference: Triazinoindole vs. imidazole core.
  • Functional Similarity: Both compounds feature bromophenyl and thioether groups.
Bioactive Analogues with Bromophenyl Moieties

A. 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (Compound 9c, )

  • Key Features : Bromophenyl-thiazole and triazole-benzimidazole hybrid.
  • Activity : Demonstrated docking interactions with enzymes (e.g., α-glucosidase), suggesting the bromophenyl group contributes to binding affinity. The target compound’s thioacetonitrile group may similarly act as a hydrogen-bond acceptor .

B. 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (Compound 5g, )

  • Core Difference : Oxadiazole vs. imidazole.
  • Activity : Exhibited fungicidal activity against Sclerotinia sclerotiorum (64% inhibition at 50 μg/mL) and herbicidal effects via SDH enzyme inhibition. The target compound’s imidazole core may offer comparable bioactivity with improved metabolic stability .
Functional Group Impact Analysis
  • Thioether Linkage : Present in all compared compounds; critical for redox activity and enzyme interactions (e.g., SDH inhibition in Compound 5g ).
  • Bromophenyl Group : Enhances lipophilicity and electronic effects, improving membrane permeability and target binding (see anti-inflammatory activity in ).
  • Acetonitrile vs. Acetamide : The acetonitrile group in the target compound offers electrophilicity for nucleophilic addition, whereas acetamide (Compound 27) provides hydrogen-bonding capacity .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20BrN3OSC_{21}H_{20}BrN_3OS with a molecular weight of 442.4 g/mol. The compound contains imidazole and thiazole functional groups, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC21H20BrN3OSC_{21}H_{20}BrN_3OS
Molecular Weight442.4 g/mol
IUPAC Name2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-acetonitrile
CAS Number1206997-42-3

Antimicrobial Activity

Research indicates that compounds containing thiazole and imidazole moieties exhibit significant antimicrobial properties. A study demonstrated that related thiazole derivatives showed potent activity against various bacterial strains, suggesting that the presence of these functional groups enhances antimicrobial efficacy. Specifically, compounds similar to this compound have shown comparable activity to established antibiotics like norfloxacin .

Anticancer Properties

The anticancer potential of this compound has been explored through several studies. For instance, derivatives featuring the imidazole ring were tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating significant cytotoxicity. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the phenyl rings enhance anticancer activity by improving binding affinity to cancer cell targets .

Case Study:
A notable study assessed the effects of a related compound on human glioblastoma U251 cells. The results indicated a substantial reduction in cell viability, with an IC50 value significantly lower than that of traditional chemotherapeutics like doxorubicin. This suggests that the imidazole-thiazole scaffold may be a promising lead for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes and receptors. The imidazole and thiazole rings can chelate metal ions and inhibit enzyme activity, while also potentially interacting with DNA, leading to apoptosis in cancer cells .

Q & A

Q. What are the standard synthetic protocols for preparing 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile?

The synthesis typically involves three key steps:

  • Imidazole Core Formation : Condensation of 4-bromobenzaldehyde with an appropriate amine (e.g., phenylamine) under acidic conditions to form the 5-(4-bromophenyl)-1-phenyl-1H-imidazole intermediate.
  • Thioether Linkage : Reaction of the imidazole intermediate with mercaptoacetonitrile in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C to introduce the thioether group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
    Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of imidazole to mercaptoacetonitrile) and reaction time (6–8 hours) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A multi-technique approach is used:

  • FT-IR : Confirm the presence of C≡N (stretch ~2250 cm⁻¹) and C-S (650–750 cm⁻¹) bonds.
  • NMR : ¹H NMR should show aromatic protons (δ 7.2–8.1 ppm, integrating for bromophenyl and phenyl groups) and the acetonitrile methylene (δ ~4.2 ppm). ¹³C NMR verifies the nitrile carbon (δ ~115 ppm).
  • LCMS : Molecular ion peak at m/z 396 (M+H⁺) and fragmentation patterns matching the expected structure .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial Activity : Broth microdilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative) to determine minimum inhibitory concentrations (MICs).
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the imidazole-thioether scaffold’s affinity for metal ions in enzymatic active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield beyond 60%?

Critical parameters include:

  • Solvent Selection : DMF outperforms THF or DCM due to better solubility of intermediates.
  • Catalyst Screening : Adding a phase-transfer catalyst (e.g., TBAB) increases thioether formation efficiency by 15–20%.
  • Temperature Control : Maintaining 70°C ± 2°C prevents side reactions (e.g., nitrile hydrolysis).
    A fractional factorial design (DoE) can systematically evaluate interactions between variables (e.g., time, solvent polarity, catalyst loading) .

Q. What mechanistic insights explain contradictory bioactivity data across similar imidazole derivatives?

Contradictions often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Br) enhance antimicrobial activity but reduce solubility, leading to false negatives in aqueous assays.
  • Stereoelectronic Factors : The thioether’s sulfur lone pairs may coordinate metal ions in some assays (e.g., kinase inhibition) but not others.
    Resolution requires:
  • Dose-Response Curves : Testing compounds across a wider concentration range (0.1–100 µM).
  • Molecular Dynamics Simulations : To model ligand-receptor interactions and identify key binding residues .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

A systematic SAR approach involves:

  • Analog Synthesis : Varying substituents on the phenyl (e.g., -Cl, -OCH₃) and imidazole rings (e.g., methyl at position 4).

  • Biological Profiling : Testing analogs against a panel of targets (e.g., COX-1/2, β-lactamase).

  • Data Analysis :

    SubstituentPositionIC₅₀ (µM, COX-2)MIC (µg/mL, S. aureus)
    -Br412.38.5
    -Cl418.712.1
    -OCH₃3>5025.4

This table highlights the -Br group’s superior activity, guiding further optimization .

Q. What advanced techniques resolve ambiguities in crystallographic data for this compound?

  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolves bond angles and dihedral angles between the imidazole and bromophenyl groups.
  • DFT Calculations : Validate experimental data by comparing computed (B3LYP/6-31G*) and observed bond lengths (e.g., C-S: 1.78 Å vs. 1.81 Å).
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking between phenyl groups) that influence packing and stability .

Methodological Notes

  • Contradictory Bioactivity : Always cross-validate results using orthogonal assays (e.g., fluorescence quenching + SPR for enzyme inhibition).
  • Synthetic Pitfalls : Trace moisture degrades mercaptoacetonitrile; use molecular sieves in reaction mixtures.
  • Data Reproducibility : Report NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) and LCMS ionization mode (ESI+ vs. APCI+) to enable cross-study comparisons .

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